molecular formula C21H21N3O B14177831 4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide CAS No. 923291-75-2

4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide

Cat. No.: B14177831
CAS No.: 923291-75-2
M. Wt: 331.4 g/mol
InChI Key: OGKSOKAHRUOLFZ-UHFFFAOYSA-N
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Description

4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a cyano group attached to the indole ring and a butanamide chain linked to a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.

    Attachment of the Butanamide Chain: The butanamide chain can be attached through an amide coupling reaction using a carboxylic acid derivative and an amine.

    Linking the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, especially at the indole ring and the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction of the cyano group may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, potentially modulating their activity. The cyano group and phenylethyl chain may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide chain instead of butanamide.

    4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)propionamide: Similar structure but with a propionamide chain.

Uniqueness

4-(3-Cyano-1H-indol-1-yl)-N-(2-phenylethyl)butanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

923291-75-2

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

4-(3-cyanoindol-1-yl)-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C21H21N3O/c22-15-18-16-24(20-10-5-4-9-19(18)20)14-6-11-21(25)23-13-12-17-7-2-1-3-8-17/h1-5,7-10,16H,6,11-14H2,(H,23,25)

InChI Key

OGKSOKAHRUOLFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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